molecular formula C16H20N6O B6460158 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine CAS No. 2548987-48-8

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine

Cat. No.: B6460158
CAS No.: 2548987-48-8
M. Wt: 312.37 g/mol
InChI Key: TZBTZQHYAKMBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6 and a piperazine linker connected to a cyclopenta[d]pyrimidine moiety. This structure combines rigidity from the fused cyclopentane ring with the flexibility of the piperazine group, making it a candidate for targeting enzymes or receptors requiring both conformational stability and dynamic binding interactions.

Properties

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-23-15-9-14(18-11-19-15)21-5-7-22(8-6-21)16-12-3-2-4-13(12)17-10-20-16/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBTZQHYAKMBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the addition of the methoxypyrimidine group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of pharmaceutical and chemical industries, ensuring consistent quality and supply.

Chemical Reactions Analysis

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with derivatives reported in recent patents and synthetic studies. Below is a detailed comparison based on substituent variations, molecular properties, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 6-methoxy pyrimidine, cyclopenta[d]pyrimidin-4-yl piperazine C₁₆H₂₀N₈O ~356.4 (calculated) Combines rigid cyclopenta ring with flexible piperazine; potential kinase target
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxol, pyrido-pyrimidinone, piperazine C₁₉H₁₈N₄O₃ 350.37 Enhanced metabolic stability via benzodioxol; pyrido-pyrimidinone core
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Methylpiperazine, pyrazino-pyrimidinone C₁₂H₁₅N₅O 245.28 Improved solubility via methylpiperazine; likely targets adenosine receptors
4-(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile Cyclopenta[d]pyrimidine hydroxy, benzonitrile C₁₅H₁₃N₅O 279.30 Hydroxy group may enhance metabolic clearance; benzonitrile for π-π stacking
2-(4-{2-tert-Butylcyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine tert-Butyl, trifluoromethyl pyrimidine C₂₀H₂₅F₃N₆ 406.45 Bulky tert-butyl and electron-withdrawing CF₃ groups for enhanced binding

Key Findings:

Substituent Effects on Solubility and Binding: Piperazine derivatives with methyl or hydroxyethyl groups (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one) exhibit improved solubility compared to the unsubstituted piperazine in the target compound . The trifluoromethyl group in the analog from enhances lipophilicity and target affinity, whereas the methoxy group in the target compound may favor hydrogen bonding .

Metabolic Stability :

  • The benzodioxol substituent in 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one likely reduces oxidative metabolism compared to the methoxy group in the target compound .

Pyrido- or pyrazino-fused analogs () offer planar structures suited for flat receptor surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.